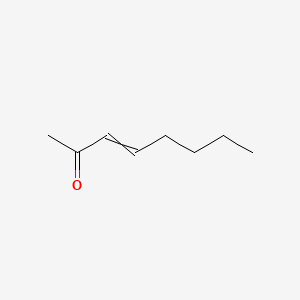

Oct-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

oct-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061867 | |

| Record name | 3-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Computational Studies of Oct 3 En 2 One

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are crucial for identifying and characterizing organic compounds like Oct-3-en-2-one, particularly in complex mixtures or for detailed structural elucidation.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for separating and identifying components within complex mixtures. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. phcogj.complantarchives.org In the analysis of Oct-3-en-2-one, GC-MS can be employed to detect its presence in various matrices, such as food products or biological samples, alongside other volatile compounds. foodb.cahmdb.caebi.ac.ukebi.ac.uk The GC separates the mixture into individual components based on their boiling points and interaction with the stationary phase, while the MS detector provides a mass spectrum for each eluted component, acting as a "fingerprint" for identification by comparing it against spectral libraries like the NIST database. plantarchives.org Predicted and experimental GC-MS spectra for Oct-3-en-2-one are available and can be used for its identification in analytical workflows. foodb.cahmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules. unibo.itlibretexts.orgnih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the Oct-3-en-2-one molecule. guidechem.comnih.govnp-mrd.orgchemicalbook.com

¹H NMR spectra reveal the different types of protons and their connectivity, while the chemical shifts and splitting patterns provide insights into the electronic environment and neighboring protons. guidechem.comnih.govchemicalbook.com For Oct-3-en-2-one, the vinylic protons and those adjacent to the carbonyl group and the double bond exhibit characteristic shifts. nih.gov

Experimental NMR data for Oct-3-en-2-one, including ¹H and ¹³C NMR shifts in solvents like CDCl₃, are available and serve as crucial reference points for structural confirmation. guidechem.comnih.govnp-mrd.orgchemicalbook.com

Here is a sample of experimental ¹³C NMR shifts for 3-Octen-2-one (B105304) in CDCl₃: nih.gov

| Chemical Shift (ppm) | Intensity |

| 13.80 | 740.00 |

| 32.17 | 837.00 |

| 26.79 | 658.00 |

| 30.28 | 858.00 |

| 148.55 | 787.00 |

| 198.64 | 389.00 |

| 131.35 | 1000.00 |

| 22.28 | 837.00 |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Spectroscopic Data Analysis

The increasing volume and complexity of spectroscopic data necessitate advanced analytical approaches, leading to the integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques. arxiv.orgspectroscopyonline.comrsc.orgpurdue.edu AI and ML can be applied to spectroscopic data of compounds like Oct-3-en-2-one for various purposes, including automated spectral interpretation, compound identification, and the prediction of spectroscopic properties. arxiv.orgspectroscopyonline.comrsc.orgpurdue.edursc.org

These techniques can enhance the efficiency and accuracy of analyzing complex spectroscopic datasets generated from techniques like GC-MS and NMR. arxiv.orgspectroscopyonline.comrsc.orgpurdue.edu ML algorithms can be trained on large databases of known spectra to identify patterns and correlations that may not be immediately apparent through traditional manual analysis. spectroscopyonline.comrsc.orgpurdue.edu This is particularly useful in identifying Oct-3-en-2-one within complex biological or environmental samples where it is present at low concentrations or as part of a complex mixture. AI can assist in both forward tasks (molecule-to-spectrum prediction) and inverse tasks (spectrum-to-molecule inference). arxiv.org While general applications of AI/ML in spectroscopy are well-documented, their specific application to Oct-3-en-2-one would involve training models on its known spectral data and the spectra of related compounds. arxiv.orgspectroscopyonline.comrsc.orgpurdue.edursc.org

Theoretical and Computational Chemistry Investigations

Computational chemistry methods provide valuable theoretical insights into the properties, reactivity, and reaction mechanisms involving Oct-3-en-2-one, complementing experimental studies.

Density Functional Theory (DFT) Calculations on Reaction Selectivity and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. nih.govscielo.brmdpi.comrsc.org DFT calculations can be applied to Oct-3-en-2-one to investigate its electronic structure, including molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential. scielo.brmdpi.com These properties are crucial for understanding its reactivity and selectivity in chemical reactions. scielo.brmdpi.com

DFT can predict reaction pathways and energy barriers, providing insights into why certain reactions are favored over others. scielo.org.mxpku.edu.cnnih.gov For Oct-3-en-2-one, this could involve studying its behavior as a Michael acceptor in conjugate addition reactions due to the electron-withdrawing carbonyl group conjugated with the alkene. DFT calculations can help to understand the factors influencing regioselectivity and stereoselectivity in such reactions. scielo.org.mxpku.edu.cn

Modeling of Cycloaddition Pathways and Transition States

Computational methods, particularly DFT, are extensively used to model cycloaddition reactions and characterize their transition states. scielo.org.mxpku.edu.cnnih.govscielo.org.mxresearchgate.netnih.govacs.org While specific studies on cycloadditions involving Oct-3-en-2-one were not prominently found in the search results, the general principles of modeling cycloaddition pathways and transition states using DFT are well-established and applicable. scielo.org.mxpku.edu.cnnih.govscielo.org.mxresearchgate.netnih.govacs.org

Modeling involves determining the optimized geometries and energies of reactants, transition states, intermediates, and products along a reaction pathway. scielo.org.mxpku.edu.cnnih.govscielo.org.mx Transition states, representing the highest energy point on a reaction pathway, are critical for determining activation energies and reaction rates. scielo.org.mxpku.edu.cnnih.govscielo.org.mx DFT calculations can provide details about the bond lengths, angles, and electronic structure of the transition state, offering insights into the concerted or step-wise nature of the cycloaddition. scielo.org.mxpku.edu.cnnih.govscielo.org.mx

For an α,β-unsaturated ketone like Oct-3-en-2-one, potential cycloaddition reactions could involve [4+2] Diels-Alder reactions (if it acts as a dienophile) or [3+2] cycloadditions with 1,3-dipoles. scielo.org.mxnih.govscielo.org.mx Computational modeling would involve exploring different possible reaction channels, identifying the lowest energy transition states, and calculating activation barriers to predict the most favorable reaction pathway. The relative energies of different transition states can explain observed regioselectivity and stereoselectivity in cycloaddition reactions. scielo.org.mxpku.edu.cn

| Computational Study Aspect | DFT Application | Key Information Provided | Relevant to Oct-3-en-2-one |

| Reaction Selectivity and Reactivity | Analyzing electronic structure (HOMO/LUMO), charge distribution, electrostatic potential. scielo.brmdpi.com | Insights into reactive sites and preferred reaction types (e.g., Michael addition). scielo.brmdpi.com | Understanding Oct-3-en-2-one's behavior as a Michael acceptor. |

| Modeling of Cycloaddition Pathways | Determining optimized geometries and energies of stationary points (reactants, TS, intermediates, products). scielo.org.mxpku.edu.cnnih.govscielo.org.mx | Elucidating reaction mechanisms (concerted vs. step-wise). scielo.org.mxpku.edu.cnnih.govscielo.org.mx | Predicting favorable pathways for cycloadditions involving Oct-3-en-2-one. |

| Transition State Characterization | Identifying and characterizing transition state structures and energies. scielo.org.mxpku.edu.cnnih.govscielo.org.mx | Calculating activation energies and predicting reaction rates. scielo.org.mxpku.edu.cnnih.govscielo.org.mx | Determining the kinetic feasibility of potential cycloadditions. |

| Regioselectivity and Stereoselectivity | Comparing activation energies of different possible transition states. scielo.org.mxpku.edu.cn | Explaining observed preferences for product formation. scielo.org.mxpku.edu.cn | Predicting the favored regio- and stereoisomers in cycloaddition reactions. |

Quantum Chemistry Approaches for Electronic Structure Analysis

Quantum chemistry provides powerful theoretical tools to investigate the electronic structure of molecules like oct-3-en-2-one, offering insights into their properties and reactivity at a fundamental level. These approaches, particularly Density Functional Theory (DFT) and methods based on molecular orbital theory, allow for the calculation of various electronic descriptors, providing a detailed picture beyond experimental observation. hokudai.ac.jpresearchgate.netmpg.deuomustansiriyah.edu.iq

Computational studies employing DFT, for instance, can be used to determine the optimized molecular geometry and analyze the distribution of electron density within the molecule. researchgate.netmdpi.com This includes calculating properties such as atomic charges and the molecular electrostatic potential (MEP) surface, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. researchgate.netmdpi.com The MEP surface visually represents the charge distribution, with different colored regions indicating areas of positive, negative, or neutral electrostatic potential. mdpi.com

Furthermore, quantum chemical calculations enable the exploration of molecular orbitals, which are key to understanding bonding, electronic transitions, and reactivity. uomustansiriyah.edu.iqpearson.com Analyzing the shape and energy of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. researchgate.netuomustansiriyah.edu.iq The energies of the HOMO and LUMO are related to the molecule's ability to donate or accept electrons, respectively, and their energy gap (HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and reactivity. researchgate.net Time-dependent DFT (TD-DFT) can be applied to study excited electronic states and transitions, providing insights into spectroscopic properties. researchgate.netrsc.org

Studies on related α,β-unsaturated carbonyl compounds, structurally similar to oct-3-en-2-one, have utilized DFT to investigate electronic properties and reactivity. For example, computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, employed DFT to analyze geometrical entities, electronic properties (including HOMO and LUMO energies), and chemical reactivity through parameters like Mulliken atomic charges and MEP. researchgate.net This research demonstrated that DFT methods, such as B3LYP with appropriate basis sets, can effectively describe the electronic structure and predict chemical behavior. researchgate.net

Molecular orbital theory also helps in understanding conjugation, a significant feature in molecules like oct-3-en-2-one due to the presence of alternating double and single bonds adjacent to the carbonyl group. pearson.com Conjugation leads to the delocalization of π electrons across the conjugated system, influencing the molecule's electronic structure and properties. pearson.com Molecular orbital diagrams can illustrate how atomic orbitals combine to form bonding, antibonding, and non-bonding molecular orbitals, and how these orbitals are filled with electrons. uomustansiriyah.edu.iqpearson.com

While specific detailed research findings solely focused on the quantum chemistry of oct-3-en-2-one's electronic structure were not extensively available in the provided search results, the general principles and methodologies of quantum chemistry, particularly DFT and MO analysis, are directly applicable to this compound. hokudai.ac.jpresearchgate.netmpg.deuomustansiriyah.edu.iqpearson.comrsc.org The computational approaches discussed provide a framework for investigating its electronic landscape, predicting its behavior in chemical reactions, and interpreting experimental data. hokudai.ac.jpresearchgate.netmpg.deuomustansiriyah.edu.iqpearson.comrsc.org

Future computational studies on oct-3-en-2-one could involve:

Detailed analysis of molecular orbitals, including visualization and energy levels. uomustansiriyah.edu.iqpearson.com

Calculation of the HOMO-LUMO gap and other reactivity indices. researchgate.net

Investigation of the MEP surface to identify regions of partial positive and negative charge. researchgate.netmdpi.com

Studies of conformational isomers and their influence on electronic structure.

Simulations of spectroscopic properties based on calculated electronic transitions. researchgate.netrsc.org

These studies would contribute to a deeper understanding of oct-3-en-2-one's intrinsic electronic characteristics and provide a theoretical basis for predicting its interactions and transformations.

Here is a hypothetical data table illustrating the type of information that could be obtained from quantum chemical calculations on oct-3-en-2-one:

| Property | Value (Hypothetical) | Method (Example) | Basis Set (Example) |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | DFT (B3LYP) | 6-31G(d) |

| LUMO Energy (eV) | -1.2 | DFT (B3LYP) | 6-31G(d) |

| HOMO-LUMO Gap (eV) | 5.3 | DFT (B3LYP) | 6-31G(d) |

| Dipole Moment (Debye) | 3.2 | DFT (B3LYP) | 6-31G(d) |

| Partial Charge on Carbonyl Carbon | +0.45 | DFT (Mulliken) | 6-31G(d) |

| Partial Charge on Carbonyl Oxygen | -0.58 | DFT (Mulliken) | 6-31G(d) |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from performing specific quantum chemical calculations.

Another hypothetical table could present the energy levels of key molecular orbitals:

| Molecular Orbital | Energy (eV) (Hypothetical) | Character (Example) |

|---|---|---|

| HOMO | -6.5 | π (conjugated system) |

| HOMO-1 | -7.8 | σ |

| LUMO | -1.2 | π* (conjugated system) |

| LUMO+1 | 0.5 | σ* |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from performing specific quantum chemical calculations.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule that is enantiomerically pure and is used as a starting material in the synthesis of more complex, stereochemically defined molecules, such as pharmaceuticals and natural products. The inherent chirality of the building block is transferred to the final product, avoiding the need for chiral separations or asymmetric synthesis at later stages.

While Oct-3-en-2-one itself is an achiral molecule, its prochiral nature allows for asymmetric transformations that can convert it into a valuable chiral intermediate. The carbon-carbon double bond and the ketone functionality are key reaction sites for introducing chirality.

The synthesis of natural products often involves the meticulous assembly of complex molecular architectures with precise stereochemical control. α,β-Unsaturated ketones are common precursors for key reactions that form stereocenters, such as conjugate additions and aldol (B89426) reactions.

A comprehensive review of the scientific literature does not yield specific examples of Oct-3-en-2-one being directly applied in the total synthesis of a named natural product subunit. However, the enone moiety it contains is a fundamental reactive unit. Asymmetric conjugate addition of nucleophiles to the double bond or enantioselective reduction of the ketone are standard synthetic strategies that could, in principle, transform Oct-3-en-2-one into a chiral intermediate for natural product synthesis. Chemoenzymatic methods, in particular, offer a powerful approach for creating chiral alcohols or saturated ketones from enone precursors, which can then be elaborated into more complex structures. nih.gov

Bridged bicyclo[m.n.1] ring systems are intricate and sterically strained three-dimensional scaffolds found in the core of many biologically active natural products, including diterpenoids. researchgate.net Their construction represents a significant challenge in organic synthesis, often requiring sophisticated strategies like intramolecular cycloadditions. nih.govescholarship.org

There are no documented instances in the reviewed literature of Oct-3-en-2-one being used as a starting material for the construction of bridged bicyclo[m.n.1] ring systems. The synthesis of these frameworks typically involves more complex precursors designed to undergo specific cyclization reactions, such as tandem Michael-Henry reactions or intramolecular Diels-Alder reactions. nih.govmdpi.com While the functional groups of Oct-3-en-2-one could theoretically be modified to incorporate it into a precursor for such a cyclization, its direct application in this context has not been reported.

Role in the Development of New Synthetic Reagents and Catalysts for Organic Transformations

The development of novel reagents and catalysts is crucial for advancing the field of organic chemistry, enabling new transformations and improving the efficiency of existing ones. Precursor molecules for such reagents often possess specific structural or electronic properties.

The scientific literature does not describe the use of Oct-3-en-2-one as a precursor for the development of new synthetic reagents or catalysts. The synthesis of specialized reagents, such as those for bioorthogonal chemistry or catalysis, typically starts from more complex and specifically functionalized molecules. nih.gov For example, the development of sulfinylamine reagents for decarboxylative radical additions involves precursors far removed from the simple aliphatic structure of Oct-3-en-2-one. acs.org

Potential in Diversity-Oriented Synthesis (DOS) for Generating Novel Chemical Scaffolds

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at the efficient creation of a wide range of structurally diverse and complex small molecules for biological screening. nih.govcornell.edu Unlike target-oriented synthesis, which focuses on a single product, DOS explores broad areas of chemical space to generate novel molecular scaffolds. nih.gov

There is no specific mention in the literature of Oct-3-en-2-one being employed as a foundational building block in a diversity-oriented synthesis pathway. DOS strategies often commence from a common starting material that can undergo various branching reaction pathways to produce distinct molecular skeletons. While the enone functionality of Oct-3-en-2-one allows for divergent reactions (e.g., Michael additions, cycloadditions, reductions), its simple linear scaffold may limit the skeletal diversity achievable compared to more complex starting materials typically used in DOS. nih.gov

Compound Properties

Below is a table summarizing key physical and chemical properties of Oct-3-en-2-one.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 1669-44-9 |

| Appearance | Colorless liquid |

| Boiling Point | 180.4 °C @ 760 mmHg (est.) |

| Flash Point | 54.4 °C (130.0 °F) |

| Density | 0.87 g/mL |

| Refractive Index | 1.4480 |

Data sourced from various chemical suppliers and databases. thegoodscentscompany.comchemsynthesis.comthegoodscentscompany.com

Q & A

Q. How should mixed-methods research integrate computational and experimental data for Oct-3-en-2-one applications?

- Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with experimental surface plasmon resonance (SPR) data to validate ligand-protein interactions. Use Bayesian statistics to quantify uncertainty in computational models. Triangulate findings by comparing results across techniques (e.g., NMR titration vs. isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.